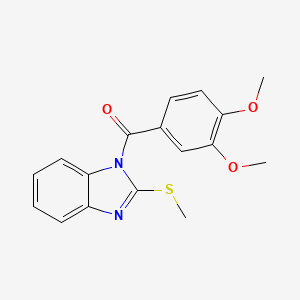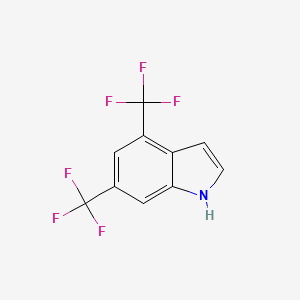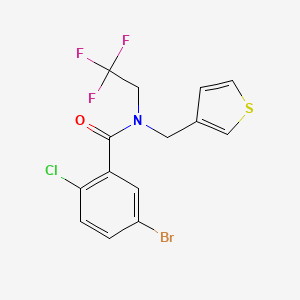
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound exhibits anticancer activity in animal models of breast, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This makes it a valuable tool for studying the interaction between proteins and DNA. Additionally, this compound has been shown to possess anticancer activity against different types of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide. One direction is to investigate the potential of this compound as a drug delivery system due to its ability to cross the blood-brain barrier. Another direction is to study the interaction between this compound and other proteins involved in DNA replication and transcription. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 3-chlorobenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting intermediate is then reacted with ammonium chloride to yield the final product. Another method involves the reaction of 3-chlorobenzoic acid with phthalimide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory and antioxidant properties. In biochemistry, this compound has been used as a probe to study the interaction between proteins and DNA. In pharmacology, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAUWNVBCWHISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)



![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)



![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)